molecular formula C22H13NO4S B14622640 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione CAS No. 60878-34-4

6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione

Cat. No.: B14622640
CAS No.: 60878-34-4
M. Wt: 387.4 g/mol
InChI Key: ZANKQSFPMWCUJZ-UHFFFAOYSA-N
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Description

6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione is a complex organic compound that belongs to the thioxanthene family. Thioxanthenes are known for their diverse applications in various fields, including medicinal chemistry, due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione typically involves multi-step organic reactions. One common method includes the condensation of appropriate naphthoquinone derivatives with thioamides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the thioxanthene core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions include various substituted thioxanthene derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex thioxanthene derivatives.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: Thioxanthene derivatives have been investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and photoinitiators for polymerization processes.

Mechanism of Action

The mechanism of action of 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-dione
  • 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-tetraone

Uniqueness

Compared to similar compounds, 6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both amino and methoxy groups enhances its reactivity and potential for forming diverse derivatives with varied applications.

Properties

CAS No.

60878-34-4

Molecular Formula

C22H13NO4S

Molecular Weight

387.4 g/mol

IUPAC Name

6-amino-7-methoxynaphtho[2,3-c]thioxanthene-5,8,14-trione

InChI

InChI=1S/C22H13NO4S/c1-27-21-16-20(26)12-8-4-5-9-13(12)28-22(16)15-14(17(21)23)18(24)10-6-2-3-7-11(10)19(15)25/h2-9H,23H2,1H3

InChI Key

ZANKQSFPMWCUJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C3C(=C1N)C(=O)C4=CC=CC=C4C3=O)SC5=CC=CC=C5C2=O

Origin of Product

United States

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